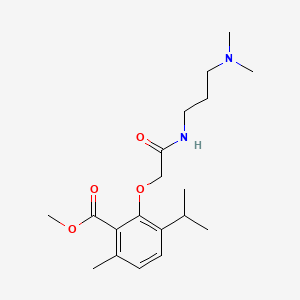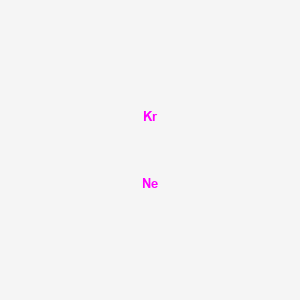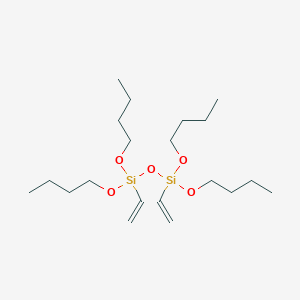
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane is an organosilicon compound characterized by the presence of two ethylene groups and four butoxy groups attached to a disiloxane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane typically involves the hydrolysis of corresponding chlorosilanes or alkoxysilanes. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. For instance, the hydrolysis of vinyldimethylmethoxysilane can be a starting point, followed by further functionalization to introduce butoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis and condensation reactions, utilizing specialized reactors to maintain optimal reaction conditions. The process may also include purification steps such as distillation or crystallization to achieve the desired product quality.
化学反应分析
Types of Reactions: 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may involve the conversion of vinyl groups to ethyl groups.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) may be employed.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a ligand in organometallic chemistry.
Biology: The compound can be utilized in the development of biocompatible materials and drug delivery systems.
Medicine: Research into its potential as a component in medical devices and implants is ongoing.
作用机制
The mechanism by which 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl groups can participate in polymerization reactions, while the butoxy groups provide hydrophobic characteristics that influence the compound’s behavior in various environments. The pathways involved may include catalytic cycles in organometallic reactions or interactions with biological macromolecules .
相似化合物的比较
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has methyl groups instead of butoxy groups and is used as a ligand in homogeneous catalysis.
1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane: Similar in structure but with ethoxy and octyl groups, used in different industrial applications.
Uniqueness: 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane is unique due to its combination of vinyl and butoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific hydrophobicity and reactivity profiles .
属性
CAS 编号 |
54802-60-7 |
|---|---|
分子式 |
C20H42O5Si2 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
dibutoxy-[dibutoxy(ethenyl)silyl]oxy-ethenylsilane |
InChI |
InChI=1S/C20H42O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h11-12H,5-10,13-20H2,1-4H3 |
InChI 键 |
LROKCRPMAYBAOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Si](C=C)(OCCCC)O[Si](C=C)(OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


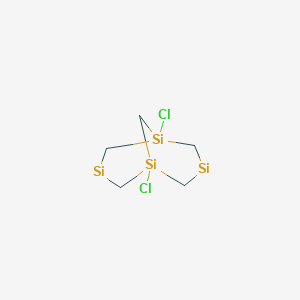
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
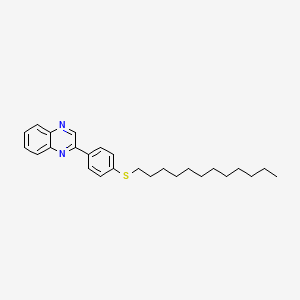

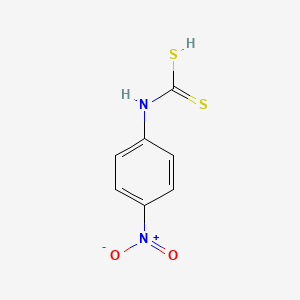
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
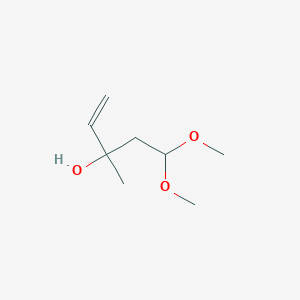


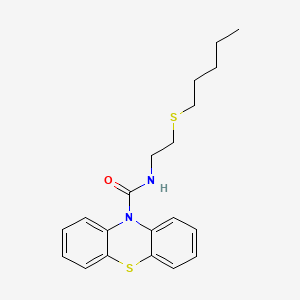
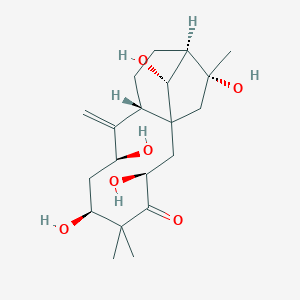
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
